Sodium gentisate
Overview
Description
Sodium gentisate, also known as sodium 2,5-dihydroxybenzoate, is a sodium salt of gentisic acid. It is a white to off-white crystalline powder that is soluble in water. This compound is known for its antioxidant properties and is used in various pharmaceutical and industrial applications .
Mechanism of Action
Target of Action
Sodium gentisate, also known as Sodium 2,5-dihydroxybenzoate , primarily targets the gentisate 1,2-dioxygenase (GDO) enzyme . GDO is a ring-fission non-heme dioxygenase enzyme that displays a unique regioselective reaction of gentisic acid (GTQ) in the presence of molecular oxygen . It also targets carbonic anhydrases .
Mode of Action
This compound interacts with its target, the GDO enzyme, facilitating the oxidative cleavage of an aromatic C–C bond of the GTQ substrate . This interaction results in the conversion of gentisate to maleylpyruvate . The active site of the GDO enzyme plays a pivotal role in this process .
Biochemical Pathways
This compound affects the gentisate degradation pathway . This pathway is shared by both naphthalene and 3-hydroxybenzoate catabolism in certain strains . The gentisate is converted to maleylpyruvate by the GDO enzyme, which is then isomerized to fumarylpyruvate by a mycothiol-dependent maleylpyruvate isomerase . Finally, a fumarylpyruvate hydrolase hydrolyzes fumarylpyruvate to fumarate and pyruvate .
Pharmacokinetics
It has been reported that this compound can be estimated in plasma and urine , suggesting that it is absorbed into the bloodstream and excreted through the urinary system.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of aromatic compounds. By catalyzing the conversion of gentisate to maleylpyruvate, this compound plays a crucial role in the biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen is necessary for the GDO enzyme to display its unique regioselective reaction of gentisic acid . Additionally, the pH level can affect the activity of the GDO enzyme .
Biochemical Analysis
Biochemical Properties
Sodium gentisate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is specifically transported into cells by the GenK transporter in Corynebacterium glutamicum . This interaction is crucial for the utilization of gentisate in this organism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant and tyrosinase inhibitor . It also plays a role in the degradation of polycyclic aromatic hydrocarbons (PAHs) pollutants .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. For example, it is involved in the regioselective oxidation of gentisic acid (GTQ) catalyzed by the gentisate 1,2-dioxygenase (GDO) enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the aerobic biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants . It interacts with enzymes such as gentisate 1,2-dioxygenase (GDO), which is crucial for the degradation of aromatic compounds .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The GenK transporter in Corynebacterium glutamicum is responsible for the transport of gentisate into cells . The GenK-mediated gentisate transport is a limiting step for the gentisate utilization by this strain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium gentisate can be synthesized from gentisic acid (2,5-dihydroxybenzoic acid) by neutralizing it with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where gentisic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to further purification steps, such as recrystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium gentisate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by gentisate 1,2-dioxygenase, an enzyme that catalyzes the cleavage of the aromatic ring to form maleylpyruvic acid .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using molecular oxygen in the presence of gentisate 1,2-dioxygenase.
Reduction: this compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions with various electrophiles, such as alkyl halides, under basic conditions.
Major Products:
Oxidation: Maleylpyruvic acid
Reduction: Gentisic alcohol
Substitution: Alkyl gentisates
Scientific Research Applications
Sodium gentisate has a wide range of applications in scientific research:
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: this compound is used as an additive in food and cosmetics for its preservative properties.
Comparison with Similar Compounds
- Salicylic acid
- Gallic acid
- 2,4-Dihydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
Uniqueness: Sodium gentisate’s unique ability to act as a substrate for gentisate 1,2-dioxygenase sets it apart from other hydroxybenzoic acids. This property makes it particularly valuable in studies involving microbial degradation of aromatic compounds and in the synthesis of bioactive molecules .
Properties
CAS No. |
4955-90-2 |
---|---|
Molecular Formula |
C7H6NaO4 |
Molecular Weight |
177.11 g/mol |
IUPAC Name |
sodium;2,5-dihydroxybenzoate |
InChI |
InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11); |
InChI Key |
MQRZBXFDUSHBHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)O.[Na] |
106120-03-0 4955-90-2 |
|
Related CAS |
490-79-9 (Parent) |
Synonyms |
2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate; 5-Hydroxysalycylic Acid Sodium Salt Hydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium gentisate (sodium 2,5-dihydroxybenzoate), an oxidation product of salicylic acid, gained attention when researchers observed its presence in the urine of individuals treated with sodium salicylate. This finding, coupled with the known antirheumatic properties of salicylates, prompted investigations into this compound's potential as a therapeutic alternative. []
A: Early research focused on this compound's potential in treating acute rheumatic fever. Its purported ability to inhibit hyaluronidase, an enzyme implicated in inflammation, fueled interest in its anti-rheumatic properties. [, , ]
A: Research suggests that, unlike sodium salicylate, this compound does not inhibit imidazoleacetate phosphoribosyl transferase. This enzyme is responsible for the conjugation of imidazoleacetate, a metabolite of histidine and histamine. This difference in enzyme inhibition profiles highlights a potential divergence in the pharmacological effects of these two compounds. []
A: this compound is readily absorbed following oral administration, achieving peak plasma concentrations within approximately two hours. It undergoes metabolism, with a portion being excreted in the urine as gentisic acid. [, ]
A: Yes, studies have examined the impact of this compound on guinea pig testis metabolism. This compound was found to decrease acetate utilization by testis homogenates and to alter the pool sizes of several metabolites, including amino acids and intermediates of the tricarboxylic acid cycle. []
A: Studies on laying hens indicated that neither sodium salicylate nor this compound, administered over an extended period, significantly affected egg production, egg weight, feed consumption, or body weight. []
A: Yes, research suggests that this compound, like other hydrotropic agents, can enhance the aqueous solubility of certain poorly soluble drugs. For instance, it has been investigated for its ability to increase the solubility of acetazolamide, a drug used to treat glaucoma and seizures. []
A: Yes, this compound has been studied as a potential alternative to polysorbate 80 for solubilizing etoposide. While this compound effectively enhanced etoposide solubility, its use was limited by its own relatively low aqueous solubility. []
A: Several methods have been developed to measure this compound levels, including spectrophotometry based on its reaction with the Folin-Ciocalteu phenol reagent and techniques relying on its ultraviolet absorbance properties. [, ]
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